2,3'-Biindole

描述

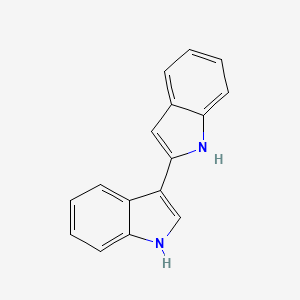

2,3’-Biindole is a heterocyclic compound consisting of two indole units connected at the 2 and 3 positions. Indole itself is a fundamental structure in organic chemistry, known for its presence in many natural products and pharmaceuticals. The biindole structure enhances the chemical and biological properties of the individual indole units, making 2,3’-biindole a compound of significant interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,3’-biindole involves the homodimerization of indole derivatives. This can be achieved using N-bromosuccinimide (NBS) as a reagent under mild conditions, typically at 15°C. The reaction provides excellent regioselectivity and high efficiency, making it a preferred method for synthesizing 2,3’-biindole .

Another method involves the use of molecular iodine as a catalyst in the presence of sodium bicarbonate. This metal-free approach allows for the formation of C–C and C–N bonds, resulting in the synthesis of 2,3’-biindole at room temperature .

Industrial Production Methods

Industrial production methods for 2,3’-biindole are not extensively documented. the methods mentioned above can be scaled up for industrial applications, given their efficiency and mild reaction conditions.

化学反应分析

Types of Reactions

2,3’-Biindole undergoes various chemical reactions, including:

Oxidation: Oxidative coupling reactions can be used to form biindole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole units.

Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the indole rings.

Common Reagents and Conditions

Oxidation: Reagents like N-bromosuccinimide (NBS) and molecular iodine are commonly used.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as bromine or chlorine can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted biindole derivatives, which can have different functional groups attached to the indole rings, enhancing their chemical and biological properties .

科学研究应用

2,3’-Biindole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including anticancer properties.

Industry: Used in the synthesis of dyes and pigments due to its stable and vibrant color properties.

作用机制

The mechanism of action of 2,3’-biindole involves its interaction with various molecular targets. It has been shown to inhibit the proliferation of cancer cells by interfering with topoisomerase activity, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of supercoiled DNA, ultimately causing cell death .

相似化合物的比较

2,3’-Biindole can be compared with other similar compounds such as:

Indole: The monomeric unit of 2,3’-biindole, known for its presence in many natural products and pharmaceuticals.

Bisindole Alkaloids: Structurally complex dimers that exhibit stronger biological activity than their corresponding monomeric units.

Indolocarbazoles: Another class of bisindole compounds with significant biological activities, including anticancer properties.

The uniqueness of 2,3’-biindole lies in its specific dimeric structure, which enhances its chemical reactivity and biological activity compared to its monomeric counterparts.

生物活性

2,3'-Biindole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound and its derivatives.

Chemical Structure and Synthesis

This compound is characterized by its unique indole framework, which consists of two indole units linked at the 2 and 3 positions. The synthesis of this compound can be achieved through various methods, including:

- Copper-mediated reactions : A notable method involves the copper-mediated 2,3-difunctionalization of indoles to yield halogenated derivatives of biindoles. This approach utilizes readily available feedstocks and environmentally friendly catalysts, making it a sustainable option for synthesizing biindoles .

- Dynamic kinetic resolution : Another synthetic route employs chiral phosphoric acid-catalyzed dynamic kinetic resolution to produce bisindoles with axial and central chirality .

Anticancer Properties

This compound and its derivatives have shown significant antiproliferative activity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In research involving human prostate cancer cell line DU145, specific derivatives of this compound demonstrated a marked reduction in cell viability. Compounds such as 1-ethyl-3-hydroxy-1,1',3,3'-tetrahydro-2H,2'H-3,3'-biindole-2,2'-dione exhibited IC50 values that indicate potent cytotoxic effects .

- Mechanisms of Action : The mechanisms underlying these anticancer effects include the induction of apoptosis and cell cycle arrest. For example, compound 1e caused an increase in sub-G1 phase cells and apoptosis indicators such as tail DNA formation in comet assays .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1e | DU145 | 55 | Apoptosis induction |

| 1f | DU145 | Similar to 1e | Apoptosis induction |

Other Biological Activities

Beyond anticancer effects, biindoles have been studied for their interactions with various biological targets:

- Cyclin-dependent Kinase Inhibition : Certain biindole derivatives have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, studies indicated that compounds derived from biindole scaffolds could bind to CDK2 with promising inhibitory activity .

- Neuroprotective Effects : Research has also suggested that some biindole derivatives may possess neuroprotective properties by modulating pathways involved in neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Prostate Cancer Treatment : A study demonstrated that treatment with specific biindole derivatives led to significant apoptosis in DU145 cells after prolonged exposure. The morphological changes observed via SEM further corroborated the apoptotic nature of these compounds .

- Targeting CDK Pathways : In another study focused on CDK inhibition, researchers utilized a decorated biindole scaffold to explore its binding affinity and inhibitory effects on CDK activity. This approach provided insights into the structure-activity relationship crucial for developing effective CDK inhibitors .

属性

IUPAC Name |

2-(1H-indol-3-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGGLCJWTVNIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295753 | |

| Record name | 2,3'-Biindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27393-85-7 | |

| Record name | 2,3'-Biindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3'-Biindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。